molecular formula C15H21ClN4O4S B2495746 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034394-52-8

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2495746
CAS No.: 2034394-52-8
M. Wt: 388.87
InChI Key: FQDABJYSTKJLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic, small-molecule chemical probe featuring a chloropyrimidine scaffold—a privileged structure in medicinal chemistry known for its versatility in protein kinase inhibition and other therapeutic target engagement . Compounds with this core structure are frequently investigated as potent inhibitors of key signaling kinases, such as Mitogen-Activated Protein Kinase Interacting Kinases (MNK1/2) and Bruton's Tyrosine Kinase (BTK) , which are implicated in oncogenesis and immune disorders. The molecular architecture, which integrates a pyrrolidinyloxy linker and a methylsulfonyl-piperidine carboxamide group, is engineered to enhance binding affinity and selectivity. This specific configuration is analogous to advanced leads explored in oncology and neurodegenerative disease research, particularly where multi-targeting kinase inhibition is desired . Its primary research value lies in the preclinical study of intracellular signaling pathways, the development of targeted therapies for cancers like Acute Myeloid Leukemia , and as a tool compound for exploring polypharmacology in complex diseases. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O4S/c1-25(22,23)20-6-2-11(3-7-20)14(21)19-5-4-13(10-19)24-15-17-8-12(16)9-18-15/h8-9,11,13H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDABJYSTKJLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone acts as an agonist of GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract.

Biochemical Pathways

The compound’s action on GPR119 affects the insulin signaling pathway and the incretin signaling pathway. By stimulating insulin release and incretin secretion, it helps regulate glucose homeostasis.

Result of Action

The molecular and cellular effects of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone’s action include increased insulin release from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells. These effects contribute to improved glucose homeostasis.

Biological Activity

The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Structural Overview

The compound consists of several key structural components:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's reactivity and biological interactions.
  • Chloropyrimidine Moiety : A chlorinated pyrimidine that may enhance pharmacological effects.
  • Piperidine Group : This component is known for its role in various biological activities, including neuroactive properties.

Pharmacological Effects

Research indicates that compounds with similar structures to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone have been associated with various pharmacological effects, including:

  • Anticancer Activity : Structural analogs have shown efficacy in inhibiting cancer cell proliferation.
  • CNS Stimulation : Some derivatives exhibit central nervous system stimulant properties, which could be relevant for treating neurological disorders.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. For instance:

  • Enzyme Inhibition : The chloropyrimidine moiety may facilitate binding to enzyme active sites, inhibiting their function. This mechanism is crucial for compounds targeting cancer or inflammatory pathways.

In Silico Studies

Predictive models using tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a range of biological activities based on its structural similarities with known bioactive compounds. These studies highlight the potential for further experimental validation.

Comparative Analysis

A comparative analysis with similar compounds reveals the following:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine baseAnticancer
MethylphenidatePyrrolidine structureCNS stimulant
ClonazepamBenzodiazepine structureAnxiolytic

This table illustrates how the unique combination of the chlorinated pyrimidine and pyrrolidine ring in (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone may confer distinct pharmacological properties not found in other similar compounds.

Synthesis and Chemical Reactivity

The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolidine ring through cyclization.
  • Incorporation of the chloropyrimidine moiety via nucleophilic substitution.
  • Attachment of the methylsulfonyl piperidine group through coupling reactions.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The 5-chloro group in the target compound may enhance electrophilicity compared to the amino group in Compound 5d, influencing covalent binding kinetics.
  • Synthetic Flexibility : Both compounds utilize pyrimidine cores, but the target compound’s pyrrolidinyloxy linker offers conformational flexibility absent in Compound 5d’s rigid pyrazolopyrimidine scaffold.

Spectroscopic and Analytical Comparisons

Structural elucidation of such compounds relies on advanced spectroscopic techniques. While specific data for the target compound are unavailable in the provided evidence, standard practices include:

  • 1H-NMR and 13C-NMR : To resolve pyrrolidine/piperidine ring protons and sulfonyl/carbonyl carbons (e.g., methylsulfonyl groups typically show δ~3.0 ppm in 1H-NMR) .
  • UV Spectroscopy : Pyrimidine derivatives exhibit strong absorbance in the 250–280 nm range due to π→π* transitions .

Table: Expected Spectral Signatures

Functional Group 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) UV λmax (nm)
5-Chloropyrimidine 8.6–8.8 (s, 1H) 158–162 (C-Cl) 260–270
Methylsulfonyl (SO2CH3) 3.0–3.2 (s, 3H) 42–45 (CH3) N/A
Piperidin-4-yl Methanone 2.5–3.5 (m, 4H) 208–210 (C=O) N/A

These values align with methodologies from Tables of Spectral Data for Structure Determination of Organic Compounds, which standardizes analytical workflows for complex organics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.